molecular formula C19H16N4OS B287307 3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287307
M. Wt: 348.4 g/mol
InChI Key: COXLCXADELWEGY-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which makes it an attractive target for drug discovery and development.

Mechanism of Action

The exact mechanism of action of 3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the cell. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting their DNA synthesis. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. The anticancer activity of 3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, reduce inflammation, and induce apoptosis in cancer cells. In addition, it has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used to study various biological processes. In addition, its unique chemical structure makes it an attractive target for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the main areas of research is the development of new antimicrobial agents. 3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results as a potential new antimicrobial agent, and further studies are needed to determine its efficacy against various bacterial and fungal strains. In addition, research is needed to determine the potential applications of this compound in the treatment of inflammatory diseases and cancer. Further studies are also needed to determine the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(4-methoxyphenyl)acetonitrile with thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to yield the final product. This synthetic route has been optimized to produce high yields of 3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with good purity.

Scientific Research Applications

3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound has been tested against various bacterial and fungal strains, and has shown promising results as a potential new antimicrobial agent. It has also been shown to have potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been evaluated for its anticancer activity, and has shown promising results against various cancer cell lines.

properties

Product Name

3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4OS/c1-24-16-10-7-14(8-11-16)9-12-18-22-23-17(20-21-19(23)25-18)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+

InChI Key

COXLCXADELWEGY-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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